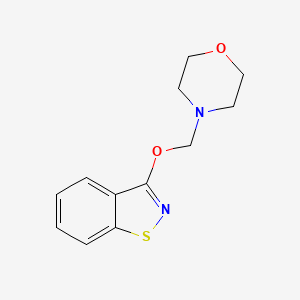
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole is a chemical compound that belongs to the class of benzisothiazoles It is characterized by the presence of a morpholine ring attached to the benzisothiazole core via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinylmethoxy)-1,2-benzisothiazole typically involves the reaction of 1,2-benzisothiazole with a morpholine derivative. One common method includes the use of 3-methoxy-4-(morpholin-4-yl)aniline as a starting material . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the benzisothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(4-Morpholinylmethoxy)-1,2-benzisothiazole involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The benzisothiazole core may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy functional groups but lacks the benzisothiazole core.
4-(((4-Methoxyphenyl)amino)methyl)-N: Contains a methoxyphenyl group and an amino linker, similar in structure but different in functional groups.
Uniqueness
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole is unique due to the combination of the benzisothiazole core with the morpholine ring. This structural arrangement provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
CAS No. |
94087-27-1 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yloxymethyl)morpholine |
InChI |
InChI=1S/C12H14N2O2S/c1-2-4-11-10(3-1)12(13-17-11)16-9-14-5-7-15-8-6-14/h1-4H,5-9H2 |
InChI Key |
LREZZORMGAZWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1COC2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















